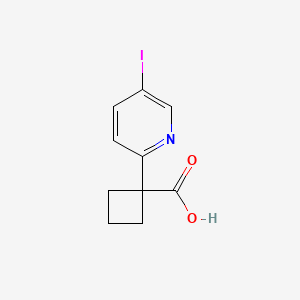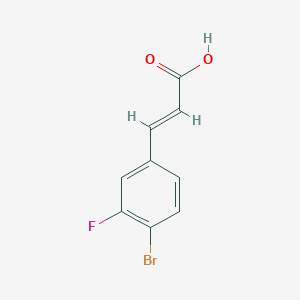
3-(4-Bromo-3-fluorophenyl)acrylic acid
Descripción general
Descripción
“3-(4-Bromo-3-fluorophenyl)acrylic acid” is a chemical compound with the molecular formula C9H6BrFO2 . It is also known by other names such as “(E)-3-(3-Bromo-2-fluorophenyl)acrylic acid” and "(4-bromo-3-fluorophenyl)acetic acid" .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 3-Bromo-4-fluoro-benzaldehyde with malonic acid and piperidine in pyridine at 100°C for 3 hours . Another method involves the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde .Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-3-fluorophenyl)acrylic acid” consists of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-3-fluorophenyl)acrylic acid” include a molecular weight of 245.04 g/mol . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application Summary : A compound similar to “3-(4-Bromo-3-fluorophenyl)acrylic acid”, known as “3-bromo-N-(3-fluorophenyl)benzenesulfonamide”, has been synthesized and studied for its potential medicinal properties .
- Methods of Application : This compound was synthesized by the amidation reaction. Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound was analyzed by X-ray diffraction .
- Results or Outcomes : The study found that the compound had certain nucleophilic reactivity and high chemical stability .
-
Scientific Field: Organic Chemistry
- Application Summary : A compound similar to “3-(4-Bromo-3-fluorophenyl)acrylic acid”, known as “4-Bromo-3-fluorophenylboronic acid”, is used in organic chemistry .
- Methods of Application : This compound is typically used in a laboratory setting, following specific experimental protocols .
- Results or Outcomes : The outcomes of using this compound in organic chemistry are not specified in the source .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Another compound, “3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole”, has been tested for its antitubercular activity .
- Methods of Application : This compound was synthesized and its antitubercular activity was tested .
- Results or Outcomes : The compound exhibited good antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 μM .
-
Scientific Field: Organic Chemistry
- Application Summary : A compound similar to “3-(4-Bromo-3-fluorophenyl)acrylic acid”, known as “4-Bromo-3-fluorophenylboronic acid”, is used in organic chemistry .
- Methods of Application : This compound is typically used in a laboratory setting, following specific experimental protocols .
- Results or Outcomes : The outcomes of using this compound in organic chemistry are not specified in the source .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Another compound, “3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole”, has been tested for its antitubercular activity .
- Methods of Application : This compound was synthesized and its antitubercular activity was tested .
- Results or Outcomes : The compound exhibited good antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 μM .
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBEQSDZPKXEI-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-fluorophenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



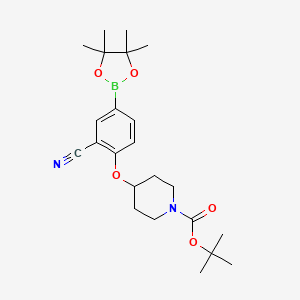
![1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1445281.png)

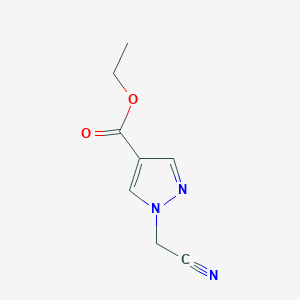
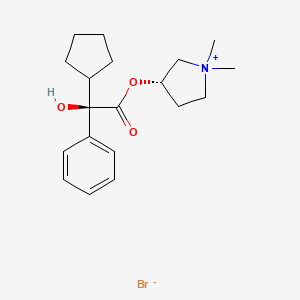
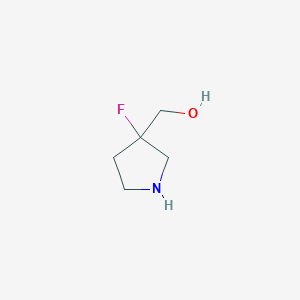
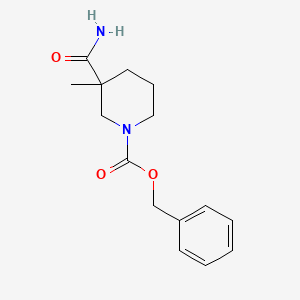
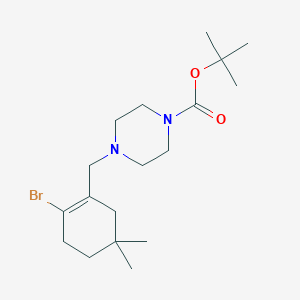
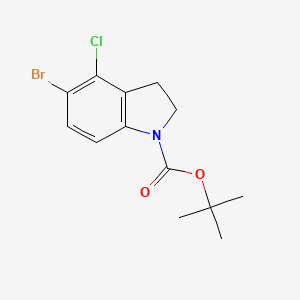
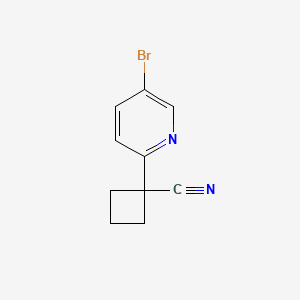
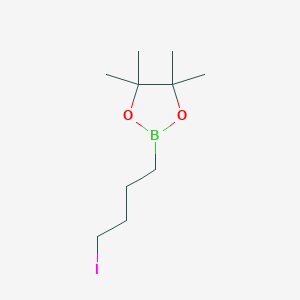
![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
